molecular formula C18H20N2O4 B11180014 ethyl 1-(2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)piperidine-3-carboxylate

ethyl 1-(2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)piperidine-3-carboxylate

Cat. No.: B11180014
M. Wt: 328.4 g/mol
InChI Key: CDHBOPZYHSSUHG-UHFFFAOYSA-N
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Description

  • Ethyl 1-(2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)piperidine-3-carboxylate is a complex organic compound with a fused heterocyclic structure.
  • It contains a piperidine ring (a six-membered nitrogen-containing ring) fused to a pyrrole ring (a five-membered nitrogen-containing ring).
  • The phenyl group and the carboxylate ester are attached to the pyrrole ring.
  • This compound has diverse applications due to its unique structure and reactivity.
  • Chemical Reactions Analysis

    • Ethyl 1-(2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)piperidine-3-carboxylate can undergo various reactions:

        Oxidation: It may be oxidized to form different functional groups.

        Reduction: Reduction can modify the piperidine or pyrrole ring.

        Substitution: Substituents on the phenyl group can be replaced.

    • Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., Grignard reagents).
    • Major products depend on the specific reaction conditions.
  • Scientific Research Applications

      Medicine: Investigate its potential as an anticancer agent due to its unique structure.

      Chemistry: Study its reactivity and use it as a building block for other compounds.

      Biology: Explore its effects on cellular processes.

      Industry: Assess its applications in materials science or drug development.

  • Mechanism of Action

    • The exact mechanism remains an active area of research.
    • It likely interacts with specific molecular targets or pathways, affecting cellular processes.
  • Comparison with Similar Compounds

    • Ethyl 1-(2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)piperidine-3-carboxylate is distinct due to its fused heterocyclic rings.
    • Similar compounds include other indole derivatives, such as tryptophan and serotonin.

    Remember that this compound’s applications and properties are continually explored, and further research may reveal additional insights.

    Biological Activity

    Ethyl 1-(2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)piperidine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

    Synthesis

    The compound is synthesized through the aza-Wittig reaction involving ethyl 3-(phenyl-imino-methyl-ene-amino)-benzofuran-2-carboxylate and other reagents. The synthesis process yields a crystalline product characterized by intermolecular interactions that stabilize its structure, which is essential for its biological activity .

    Biological Activity Overview

    The biological activity of this compound has been evaluated in various studies, highlighting its potential in several therapeutic areas:

    Antiviral Activity

    Research indicates that derivatives of this compound exhibit significant antiviral properties. In particular, studies have shown that compounds with similar structures demonstrate antiviral activity against viruses such as HSV-1 (Herpes Simplex Virus Type 1) and others. For example, a related compound was noted for its high anti-HSV-1 activity with effective concentrations yielding promising results in cell cultures .

    Antibacterial Activity

    The compound's antibacterial properties have also been explored. Recent studies suggest that nitrogen heterocycles, including pyrrole derivatives, possess potent antibacterial activity against strains like Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds range from 3.12 to 12.5 μg/mL, indicating significant efficacy compared to standard antibiotics .

    Anti-inflammatory Properties

    In addition to antiviral and antibacterial activities, there is evidence suggesting anti-inflammatory effects linked to the compound. The modulation of immune responses through pathways involving PD-1/PD-L1 interactions has been documented in related compounds, showing the potential for developing immunotherapeutic agents .

    Case Study 1: Antiviral Efficacy Against HSV-1

    In a primary screening study, various compounds were tested for their ability to inhibit HSV-1 replication in Vero cells. Ethyl 1-(2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)piperidine derivatives showed promising results with effective concentrations leading to significant reductions in viral titers .

    Case Study 2: Antibacterial Activity Assessment

    A comparative study evaluated the antibacterial efficacy of several nitrogen heterocycles against common bacterial strains. The tested derivatives exhibited MIC values that suggest their potential as alternatives to traditional antibiotics, particularly in treating resistant bacterial infections .

    Research Findings Summary Table

    Activity Target Effective Concentration (EC50/MIC) Reference
    AntiviralHSV-1Varies; significant reduction observed
    AntibacterialStaphylococcus aureus3.12 - 12.5 μg/mL
    Anti-inflammatoryPD-1/PD-L1 interactionEffective at 100 nM

    Properties

    Molecular Formula

    C18H20N2O4

    Molecular Weight

    328.4 g/mol

    IUPAC Name

    ethyl 1-(2,5-dioxo-1-phenylpyrrol-3-yl)piperidine-3-carboxylate

    InChI

    InChI=1S/C18H20N2O4/c1-2-24-18(23)13-7-6-10-19(12-13)15-11-16(21)20(17(15)22)14-8-4-3-5-9-14/h3-5,8-9,11,13H,2,6-7,10,12H2,1H3

    InChI Key

    CDHBOPZYHSSUHG-UHFFFAOYSA-N

    Canonical SMILES

    CCOC(=O)C1CCCN(C1)C2=CC(=O)N(C2=O)C3=CC=CC=C3

    Origin of Product

    United States

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